molecular formula C17H25BrN2O B5291130 1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No.: B5291130
M. Wt: 353.3 g/mol
InChI Key: NMHJUHZUNPQFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been studied for its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. It may also interact with other neurotransmitter systems, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may improve cognitive function and memory. It may also have analgesic and anesthetic effects, as well as anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is its ability to selectively target dopamine receptors, which may be useful in studying the role of dopamine in various physiological processes. However, one limitation is that it is a psychoactive substance, which may complicate the interpretation of results. In addition, its potential for abuse may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its effects on neurotransmitter systems other than dopamine, such as serotonin and norepinephrine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for abuse.

Synthesis Methods

The synthesis of 1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves the reaction of 2-bromobenzyl chloride with diethylamine in the presence of sodium carbonate. The resulting product is then reacted with piperidine-3-carboxylic acid to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(2-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anesthetic agent. In addition, this compound has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter systems such as dopamine and serotonin.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O/c1-3-20(4-2)17(21)15-9-7-11-19(13-15)12-14-8-5-6-10-16(14)18/h5-6,8,10,15H,3-4,7,9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHJUHZUNPQFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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